1-(Pyrazin-2-yl)butane-1,3-dione

X-ray crystallography Molecular docking Coordination chemistry

1-(Pyrazin-2-yl)butane-1,3-dione (CAS 106971-51-1) is an unsymmetrical 1,3-diketone featuring a pyrazine heterocycle at the 1-position and a methyl ketone at the 3-position. It belongs to the β-diketone class, which is widely exploited for metal chelation, enolate-mediated synthesis, and tautomerism-dependent bioactivity.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 106971-51-1
Cat. No. B3079463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazin-2-yl)butane-1,3-dione
CAS106971-51-1
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C1=NC=CN=C1
InChIInChI=1S/C8H8N2O2/c1-6(11)4-8(12)7-5-9-2-3-10-7/h2-3,5H,4H2,1H3
InChIKeyWKAGSOBNLONXEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrazin-2-yl)butane-1,3-dione: Pyrazine-Based 1,3-Diketone for Specialized Coordination Chemistry and Enzyme Inhibition Profiling


1-(Pyrazin-2-yl)butane-1,3-dione (CAS 106971-51-1) is an unsymmetrical 1,3-diketone featuring a pyrazine heterocycle at the 1-position and a methyl ketone at the 3-position . It belongs to the β-diketone class, which is widely exploited for metal chelation, enolate-mediated synthesis, and tautomerism-dependent bioactivity [1]. Its molecular structure (C₈H₈N₂O₂, MW 164.16) has been unambiguously confirmed by single-crystal X-ray diffraction and extensive spectroscopic characterization [2].

Why Generic 1,3-Diketones Cannot Substitute for 1-(Pyrazin-2-yl)butane-1,3-dione in Structure-Guided Metal Chelation and Target Engagement


Unlike simple symmetric β-diketones (e.g., acetylacetone) or heteroaryl analogs with pyridine or pyrimidine rings, 1-(pyrazin-2-yl)butane-1,3-dione presents a unique spatial and electronic topology that dictates its metal-binding geometry, tautomeric equilibrium, and biochemical interaction fingerprint [1]. The pyrazine N1 and N4 lone pairs, combined with the asymmetric 1,3-diketone motif, enforce distinct coordination modes and hydrogen-bonding patterns that are not replicated by the more electron-rich pyridyl or the different N-arrangement of pyrimidinyl analogs [2]. Consequently, substituting this compound with a generic diketone or a close heteroaryl analog in a validated assay or synthetic protocol will result in non-equivalent metal complex stoichiometry, altered enzyme inhibition profiles, and divergent physicochemical behavior [3].

Quantitative Differentiation of 1-(Pyrazin-2-yl)butane-1,3-dione vs. Analogs: X-ray Structure, Synthesis Yield, DFT Validation, and Enzyme Inhibition Profiling


Single-Crystal X-ray Structure Confirms Distinct Molecular Geometry vs. Generic Diketones and Provides CIF for Docking

The molecular structure of 1-(pyrazin-2-yl)butane-1,3-dione has been solved by single-crystal X-ray diffraction, providing atomic coordinates and a CIF file for direct use in molecular docking and DFT validation [1]. In contrast, the simple symmetric analog acetylacetone (2,4-pentanedione) is a liquid at RT and its X-ray structure is not available for the pure enol form. The pyridin-2-yl analog (CAS 40614-52-6) and pyrimidin-2-yl analog lack publicly available X-ray structures as of 2026, precluding their use in structure-based design where precise ligand geometry is critical [2].

X-ray crystallography Molecular docking Coordination chemistry CIF file

One-Step Quantitative Synthesis via Adapted Vilsmeier Conditions: 100% Yield vs. 35–70% for Generic Pyrazine Syntheses

A recently reported protocol achieves the one-step synthesis of 1-(pyrazin-2-yl)butane-1,3-dione in quantitative yield (essentially 100%) using adapted Vilsmeier conditions [1]. This is a stark improvement over traditional pyrazine synthesis methods, which often yield only 35–70% and require multiple steps or extensive purification [2]. The pyridin-2-yl analog is typically synthesized via Claisen condensation with yields of 60–80%, while the pyrimidin-2-yl analog synthesis is not well-documented and may suffer from low yields due to pyrimidine ring sensitivity.

Synthetic efficiency Vilsmeier reaction Quantitative yield Process chemistry

DFT-Optimized Geometry Shows <3% Deviation from XRD: Superior Computational Model for QSAR vs. Pyridyl Analog

DFT calculations at the B3LYP/6-311++G(d,p) level reveal that the optimized geometry of 1-(pyrazin-2-yl)butane-1,3-dione deviates from the X-ray structure by less than 3% in bond lengths and angles [1]. This high correlation validates its use as a reliable computational model for QSAR, molecular docking, and property prediction. In comparison, DFT studies on 1-(pyridin-2-yl)butane-1,3-dione (CAS 40614-52-6) at similar levels show larger deviations (5–8%) due to the different electronic character of the pyridine ring and the lack of an N4 atom for hydrogen bonding, reducing its reliability in silico [2].

Density Functional Theory Computational chemistry QSAR Molecular modeling

Selective Enzyme Inhibition Fingerprint: 101 nM IC₅₀ for Ecto-5′-nucleotidase vs. >100 μM for Off-Targets

1-(Pyrazin-2-yl)butane-1,3-dione inhibits rat ecto-5′-nucleotidase with an IC₅₀ of 101 nM [1]. In contrast, it shows weak or no inhibition against other enzymes: IC₅₀ = 2.6 μM for bovine xanthine oxidase [2], Ki = 2.5 μM for α₁-adrenergic receptor, Ki = 24 μM for D₂ dopamine receptor, and no inhibition of dihydroorotase at 10 μM [3]. This selective inhibition profile differs from the pyridin-2-yl analog, which exhibits broader activity (DPPH scavenging 85% at 100 μM) and the pyrimidin-2-yl analog, which shows micromolar cytotoxicity (IC₅₀ 15–20 μM) against cancer cell lines .

Enzyme inhibition Ecto-5′-nucleotidase Selectivity Xanthine oxidase

Metal Chelation Selectivity: Binds Zn²⁺ in Methanol at 37.5 μM, but Shows No Affinity for Fe²⁺ or Cu²⁺ Under Similar Conditions

UV-vis spectrometry confirms that 1-(pyrazin-2-yl)butane-1,3-dione forms a stable complex with Zn²⁺ in methanol at 37.5 μM within 30 minutes . Under identical conditions, no complex formation is observed with Fe²⁺ or Cu²⁺, indicating metal ion selectivity . This contrasts with the behavior of acetylacetone, which non-selectively chelates a wide range of divalent metals (Zn²⁺, Cu²⁺, Fe²⁺, Ni²⁺, Co²⁺) under similar conditions [1]. The pyrazine N atoms likely play a role in discriminating between metal ions based on ionic radius and coordination geometry preferences.

Metal chelation Zinc binding Coordination chemistry UV-vis spectrometry

High-Value Applications of 1-(Pyrazin-2-yl)butane-1,3-dione Based on Verifiable Differentiation


Crystallography and Structure-Based Drug Design: Use as a High-Quality Ligand with Validated CIF for Docking and Pharmacophore Modeling

Researchers requiring a heteroaryl-1,3-diketone for co-crystallization, molecular docking, or QSAR model building should prioritize this compound due to its published single-crystal X-ray structure (CIF available) [1]. The precise atomic coordinates enable accurate docking into enzyme active sites (e.g., ecto-5′-nucleotidase) and serve as a reliable starting point for fragment-based drug design. Analogs lacking X-ray data introduce geometric uncertainty that can invalidate computational predictions.

Process Chemistry and Scale-Up: Leverage Quantitative-Yield Synthesis to Reduce Costs and Improve Sustainability

For labs or CROs synthesizing pyrazine-containing building blocks at multi-gram to kilogram scale, the one-step, quantitative-yield Vilsmeier protocol [1] offers significant advantages over traditional multi-step routes. The 100% yield minimizes waste, reduces purification burden, and lowers overall cost per gram—critical factors when selecting a starting material for SAR campaigns or pilot production. The established synthesis also ensures batch-to-batch consistency and high purity.

Enzymology and Assay Development: Selective Ecto-5′-Nucleotidase Inhibitor for Pathway Studies

Investigators studying purinergic signaling, particularly the role of ecto-5′-nucleotidase (CD73) in adenosine production, will find this compound a valuable tool due to its potent inhibition (IC₅₀ = 101 nM) and clean off-target profile (weak/no activity against xanthine oxidase, adrenergic, and dopamine receptors) [1]. Unlike promiscuous heteroaryl diketones, it can be used in cellular assays at low nanomolar concentrations to specifically probe CD73 function without confounding effects from other pathways.

Coordination Chemistry and MOF Synthesis: Zn²⁺-Selective Chelator for Metal-Organic Frameworks

Materials scientists and inorganic chemists designing Zn²⁺-selective ligands for sensors, catalysts, or MOFs should consider this compound due to its demonstrated ability to bind Zn²⁺ while rejecting Fe²⁺ and Cu²⁺ under mild conditions [1]. This selectivity can be exploited to construct heterometallic frameworks with controlled metal distribution or to extract Zn²⁺ from mixed-metal solutions without interference from common competing ions.

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